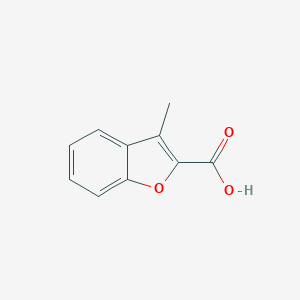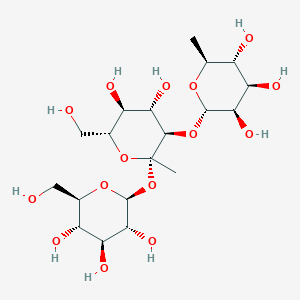
4-((テトラヒドロフラン-2-イル)オキシ)ブタン-1-オール
概要
説明
4-((Tetrahydrofuran-2-yl)oxy)butan-1-ol is an organic compound with the molecular formula C8H16O3. It is a colorless liquid that is used as an intermediate in organic synthesis and pharmaceutical applications. The compound is characterized by the presence of a tetrahydrofuran ring attached to a butanol chain, which imparts unique chemical properties.
科学的研究の応用
4-((Tetrahydrofuran-2-yl)oxy)butan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of biochemical pathways and enzyme interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, including potential drug candidates.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
Target of Action
This compound is primarily used as an organic synthesis intermediate and a pharmaceutical intermediate .
Mode of Action
It is synthesized by the cyclodehydration of 2-butyrolactone .
Biochemical Pathways
It is known to be an impurity of Poly (butylene terephthalate) and a by-product of 1,4-Butanediol .
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier .
Action Environment
It is recommended to be stored sealed in dry conditions at 2-8°c .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-((Tetrahydrofuran-2-yl)oxy)butan-1-ol typically involves the reaction of tetrahydrofuran with butan-1-ol in the presence of an acid catalyst. The reaction proceeds through the formation of an ether bond between the tetrahydrofuran ring and the butanol chain. The reaction conditions usually include a temperature range of 60-80°C and a reaction time of 4-6 hours .
Industrial Production Methods: In industrial settings, the production of 4-((Tetrahydrofuran-2-yl)oxy)butan-1-ol can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of high-purity starting materials and optimized reaction parameters ensures the production of high-quality 4-((Tetrahydrofuran-2-yl)oxy)butan-1-ol .
化学反応の分析
Types of Reactions: 4-((Tetrahydrofuran-2-yl)oxy)butan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the butanol chain can be oxidized to form a carbonyl group, resulting in the formation of 4-((Tetrahydrofuran-2-yl)oxy)butanal.
Reduction: The compound can be reduced to form 4-((Tetrahydrofuran-2-yl)oxy)butane.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for halogenation reactions.
Major Products Formed:
Oxidation: 4-((Tetrahydrofuran-2-yl)oxy)butanal
Reduction: 4-((Tetrahydrofuran-2-yl)oxy)butane
Substitution: Various substituted derivatives depending on the reagent used.
類似化合物との比較
- 4-((Tetrahydrofuran-2-yl)oxy)butanal
- 4-((Tetrahydrofuran-2-yl)oxy)butane
- 2-(4-Hydroxybutoxy)tetrahydrofuran
Comparison: 4-((Tetrahydrofuran-2-yl)oxy)butan-1-ol is unique due to its combination of a tetrahydrofuran ring and a butanol chain. This structure imparts distinct chemical properties, such as increased solubility and reactivity, compared to similar compounds. The presence of the hydroxyl group allows for a wide range of chemical modifications, making it a versatile intermediate in organic synthesis .
特性
IUPAC Name |
4-(oxolan-2-yloxy)butan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O3/c9-5-1-2-6-10-8-4-3-7-11-8/h8-9H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMPJHMFXHISVBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)OCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30471608 | |
| Record name | 2-(4'-hydroxybutoxy)-tetrahydrofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30471608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64001-06-5 | |
| Record name | 2-(4'-hydroxybutoxy)-tetrahydrofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30471608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-((Tetrahydrofuran-2-yl)oxy)butan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Q1: Why is the presence of 2-(4-hydroxybutoxy)tetrahydrofuran undesirable in 1,4-butanediol production?
A: 2-(4-hydroxybutoxy)tetrahydrofuran is considered an impurity in 1,4-butanediol production [, , ]. Its presence necessitates additional purification steps to achieve the desired purity levels of 1,4-butanediol, impacting production efficiency and cost.
Q2: How can 2-(4-hydroxybutoxy)tetrahydrofuran be removed from 1,4-butanediol streams?
A: Research suggests a multi-step purification process [, ]:
Q3: Are there alternative production methods that minimize the formation of 2-(4-hydroxybutoxy)tetrahydrofuran?
A: One study [] highlights a continuous process for tetrahydrofuran (THF) production from 1,4-butanediol using a specific heteropoly acid catalyst. This process claims to minimize the formation of 2-(4-hydroxybutoxy)tetrahydrofuran by ensuring the reaction mixture contains less than 1 ppm of basic nitrogen components. This suggests controlling the reaction conditions and feedstock purity can influence the formation of specific byproducts like 2-(4-hydroxybutoxy)tetrahydrofuran.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
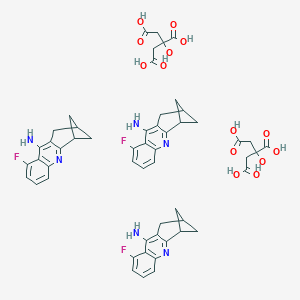






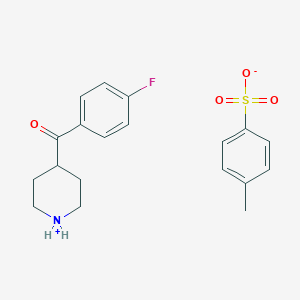
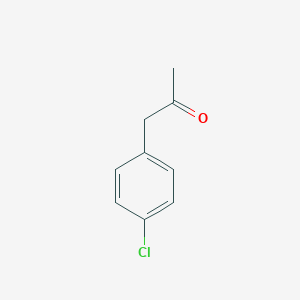
![Benzo[b]thiophene-5-sulfonyl chloride](/img/structure/B144125.png)
